Glutamicol-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

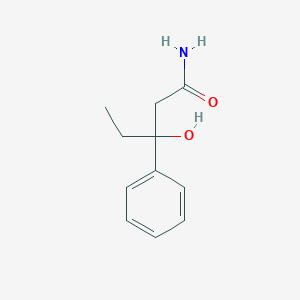

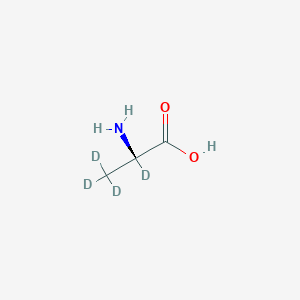

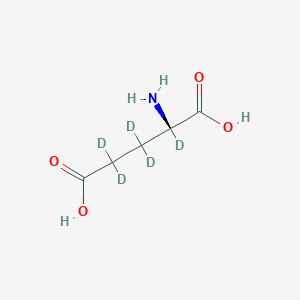

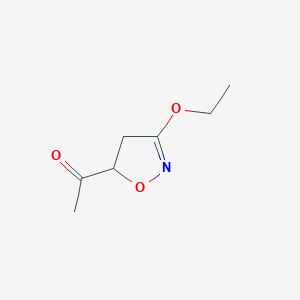

Glutamicol-d5 is not directly mentioned in the provided papers, but it is likely a deuterated derivative of glutamic acid or a related compound. Deuterated compounds are those in which hydrogen (H) atoms are replaced with deuterium (D), an isotope of hydrogen. This substitution can be useful in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy, where it aids in elucidating molecular structures and dynamics. Glutamic acid itself is a critical amino acid involved in a variety of cellular processes, including metabolism, protein synthesis, and as a neurotransmitter in the central nervous system (CNS) .

Synthesis Analysis

The synthesis of glutamic acid derivatives can be complex and may involve multiple steps. For example, the chemo-enzymatic synthesis of glutamate analogues has been described, which could be relevant to the synthesis of Glutamicol-d5 . Additionally, the total synthesis of D-pentose derivatives from L-glutamic acid has been achieved, indicating that glutamic acid can serve as a starting material for various synthetic pathways . The synthesis of Glutamicol-d5 would likely involve a similar multi-step process, potentially including the incorporation of deuterium atoms at specific positions on the glutamic acid molecule.

Molecular Structure Analysis

The molecular structure of Glutamicol-d5 would be closely related to that of glutamic acid, with the primary difference being the presence of deuterium atoms. The crystal structure of Escherichia coli glutamate 5-kinase provides insight into the binding and specificity of glutamate, which could be extrapolated to understand the structural aspects of Glutamicol-d5 . The enzyme glutamine synthetase also offers clues about the molecular interactions involving glutamate, which could be relevant to the structure-function relationship of Glutamicol-d5 .

Chemical Reactions Analysis

Glutamic acid is involved in numerous chemical reactions in biological systems. For instance, it is converted to glutamine by glutamine synthetase . The enzyme glutamate 5-kinase catalyzes the phosphorylation of glutamate in the biosynthesis of proline and ornithine . The chemical reactions of Glutamicol-d5 would likely mirror those of glutamic acid but could exhibit different kinetics or interaction dynamics due to the presence of deuterium atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of Glutamicol-d5 would be expected to be similar to those of glutamic acid, with some differences due to the heavier deuterium atoms. These differences might include altered boiling and melting points, as well as changes in NMR and mass spectrometry profiles. The stability of glutamyl 5-phosphate, a product of glutamate 5-kinase, suggests that Glutamicol-d5 could also be involved in unstable or reactive intermediates in biochemical pathways .

科学的研究の応用

Nutritional Supplementation : Glutamine-enriched parenteral nutrient solutions have been shown to be well-tolerated with no signs of toxicity in normal humans. This suggests potential applications in enhancing nutritional management in various patient groups (Lowe et al., 1990).

Cancer Metabolism : Glutamine metabolism plays a critical role in tumorigenesis. It has been identified as a potential target for cancer therapy, with research suggesting that pathways involved in glutaminolysis could be exploited for therapeutic purposes (Altman et al., 2016).

Gastrointestinal Health : Glutamine has trophic and cytoprotective effects on small bowel and colonic mucosal cells. Its supplementation is considered safe and potentially effective in selected patient groups suffering from gastrointestinal disorders (Ziegler et al., 2000).

Neurological Implications : Research on glutamatergic neurotransmission, particularly involving glutamate receptor antagonists, has implications for treating various neurodegenerative disorders such as epilepsy and Alzheimer's disease (Catarzi et al., 2007).

Stress and Immune Function : Glutamine plays a significant role in modulating stress responses and immune function. It affects gene expression related to stress and apoptosis, suggesting its potential application in stress-related disorders and immune deficiencies (Fuchs & Bode, 2006).

Metabolic Effects : The amino acid influences various metabolic processes, such as insulin-mediated glucose metabolism and glucose homeostasis, highlighting its potential application in metabolic disorders (Borel et al., 1998).

特性

IUPAC Name |

(2S)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-NKXUJHECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482295 |

Source

|

| Record name | Glutamicol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Glutamic Acid-d5 | |

CAS RN |

2784-50-1 |

Source

|

| Record name | Glutamicol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)

![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)